Product packaging for 2,4-Dichloro-5-methylbenzaldehyde(Cat. No.:CAS No. 63525-12-2)

2,4-Dichloro-5-methylbenzaldehyde

Cat. No.: B2995549
CAS No.: 63525-12-2
M. Wt: 189.04
InChI Key: FUZMBIPHAGPZEY-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methylbenzaldehyde is a versatile organic building block primarily used in chemical and pharmaceutical research. It is a key intermediate in synthesizing more complex molecules, particularly in developing active pharmaceutical ingredients (APIs) and functional materials. The aldehyde group is highly reactive, allowing for further transformations into various functional groups, while the chloro and methyl substituents on the benzene ring enable selective reactions like Suzuki coupling and nucleophilic substitution. This compound is valued for creating molecular libraries for drug discovery and material science. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed. Always refer to the Safety Data Sheet (SDS) before use. The predicted molecular formula is C8H6Cl2O and the predicted molecular weight is 189.04 g/mol. This product is typically shipped at room temperature or under cold-chain conditions. For specific storage recommendations (often 2-8°C under an inert atmosphere), consult the product documentation. Global suppliers offer this compound, and pricing varies by purity and quantity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Cl2O B2995549 2,4-Dichloro-5-methylbenzaldehyde CAS No. 63525-12-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-5-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c1-5-2-6(4-11)8(10)3-7(5)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZMBIPHAGPZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 2,4 Dichloro 5 Methylbenzaldehyde

Reactions at the Aldehyde Moiety

The aldehyde functional group is the primary site of chemical transformations for 2,4-Dichloro-5-methylbenzaldehyde, undergoing a variety of nucleophilic addition and condensation reactions.

Nucleophilic addition to the carbonyl group is a characteristic reaction of aldehydes. cymitquimica.com The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the alcohol product. For this compound, this pathway allows for the introduction of a wide range of functional groups.

The reaction of this compound with primary amines yields imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and proceeds through a nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule from the resulting hemiaminal intermediate. redalyc.orgnih.gov The formation of the C=N double bond is a versatile method for creating precursors for various biologically active compounds and other synthetic intermediates. nih.govresearchgate.netnih.gov The reaction can be carried out with a range of aromatic and aliphatic amines. For instance, biopolymers like chitosan (B1678972), which contains primary amine groups, can react with substituted benzaldehydes such as 2,4-dichlorobenzaldehyde (B42875) to form Schiff base derivatives. uobaghdad.edu.iq

Table 1: Examples of Imine Formation from this compound
Amine ReactantCatalyst/SolventGeneral ConditionsProduct Type
AnilineAcetic Acid / EthanolRefluxN-(2,4-Dichloro-5-methylbenzylidene)aniline
BenzylamineNone / Water (V2O5/H2O2 for oxidative synthesis from benzylamines)Vigorous StirringN-(2,4-Dichloro-5-methylbenzylidene)-1-phenylmethanamine rsc.org
2,4-DichloroanilineEthanolReflux, 1hN-(2,4-Dichloro-5-methylbenzylidene)-2,4-dichloroaniline nih.gov
Chitosan--Chitosan Schiff base uobaghdad.edu.iq

The addition of hydrogen cyanide (HCN) to this compound results in the formation of a cyanohydrin, specifically 2-(2,4-dichloro-5-methylphenyl)-2-hydroxyacetonitrile. This reaction is a nucleophilic addition where the cyanide ion (CN⁻) attacks the carbonyl carbon. orgoreview.comlibretexts.org The reaction is typically base-catalyzed to generate the cyanide nucleophile from HCN. orgoreview.comlibretexts.org Due to the high toxicity of HCN, in-situ generation from salts like sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of an acid is a common and safer practice. libretexts.orgchemistrysteps.com

The resulting cyanohydrins are valuable synthetic intermediates. chemistrysteps.com The nitrile group can be hydrolyzed under acidic conditions to yield an α-hydroxy acid or reduced with reagents like lithium aluminum hydride (LiAlH₄) to form a β-aminoalcohol. chemistrysteps.com

Table 2: Cyanohydrin Formation and Potential Transformations
ReagentsConditionsInitial ProductSubsequent ReactionFinal Product
NaCN, H₂SO₄ (in situ HCN)Basic pH, Room Temp2-(2,4-dichloro-5-methylphenyl)-2-hydroxyacetonitrileAcid-catalyzed hydrolysis (e.g., H₃O⁺, heat)2-(2,4-dichloro-5-methylphenyl)-2-hydroxyacetic acid
KCN, AcidAqueous2-(2,4-dichloro-5-methylphenyl)-2-hydroxyacetonitrileReduction (e.g., LiAlH₄, ether)2-amino-1-(2,4-dichloro-5-methylphenyl)ethanol
Me₃SiCNAcidic conditions2-(2,4-dichloro-5-methylphenyl)-2-((trimethylsilyl)oxy)acetonitrileHydrolysis2-(2,4-dichloro-5-methylphenyl)-2-hydroxyacetonitrile

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that readily add to aldehydes to form secondary alcohols upon acidic workup. masterorganicchemistry.comwvu.edutaylorandfrancis.com The reaction of this compound with such reagents involves the nucleophilic attack of the carbanionic 'R' group on the carbonyl carbon. This addition creates a new carbon-carbon bond and, after protonation of the intermediate alkoxide, yields a secondary alcohol. masterorganicchemistry.comyoutube.com These reactions are fundamental in organic synthesis for building more complex carbon skeletons. wikipedia.orgsigmaaldrich.com A variety of alkyl, vinyl, and aryl groups can be introduced using this method.

Table 3: Addition of Organometallic Reagents to this compound
Organometallic ReagentSolventWorkupProduct
Methylmagnesium bromide (CH₃MgBr)Diethyl ether or THFAqueous acid (e.g., H₃O⁺, NH₄Cl)1-(2,4-Dichloro-5-methylphenyl)ethanol
Phenyllithium (C₆H₅Li)Diethyl etherAqueous acid (e.g., H₃O⁺)(2,4-Dichloro-5-methylphenyl)(phenyl)methanol
Vinylmagnesium chloride (CH₂=CHMgCl)THFAqueous acid (e.g., H₃O⁺)1-(2,4-Dichloro-5-methylphenyl)prop-2-en-1-ol
n-Butyllithium (n-BuLi)HexanesAqueous acid (e.g., NH₄Cl) youtube.com1-(2,4-Dichloro-5-methylphenyl)pentan-1-ol

Condensation reactions are a class of reactions where two molecules combine, often with the loss of a small molecule like water. For aldehydes, aldol (B89426) and Knoevenagel condensations are powerful tools for forming carbon-carbon bonds.

The Aldol condensation involves the reaction of an enolate ion (from an aldehyde or ketone with α-hydrogens) with a carbonyl compound. magritek.comlibretexts.org Since this compound lacks α-hydrogens, it cannot form an enolate itself but can act as the electrophilic partner in a crossed or mixed aldol condensation with another carbonyl compound that can be deprotonated. The reaction is typically base-catalyzed and initially forms a β-hydroxy carbonyl compound, which often dehydrates upon heating to yield an α,β-unsaturated carbonyl compound. magritek.comcoleparmer.com

The Knoevenagel condensation is the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., malonic acid, malononitrile, ethyl cyanoacetate), catalyzed by a weak base like an amine or its salt. mdpi.comorganic-chemistry.org The reaction with this compound would proceed via nucleophilic addition of the carbanion from the active methylene compound to the aldehyde, followed by dehydration to produce a substituted alkene. The electron-withdrawing nature of the chloro substituents on the benzaldehyde (B42025) ring enhances the electrophilicity of the carbonyl carbon, facilitating this reaction. researchgate.net

Oxidation and Reduction Chemistry

The aldehyde functional group of this compound can be selectively oxidized to the corresponding carboxylic acid, 2,4-dichloro-5-methylbenzoic acid. This transformation is a common and important reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose.

For instance, the oxidation of substituted benzaldehydes can be achieved using reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). However, milder and more selective methods are often preferred to avoid side reactions. One such method involves the use of N-heterocycle-stabilized iodanes (NHIs) as oxidizing agents, which can provide high yields without over-oxidation. beilstein-journals.org Another approach involves catalytic oxidation processes. For example, xylene derivatives, including chloro-ortho-xylene, can be oxidized in the presence of metal catalysts like cobalt and manganese sources. google.com A general procedure for the oxidation of aldehydes to carboxylic acids involves dissolving the aldehyde in a suitable solvent and treating it with an oxidizing agent, often with heating. rsc.org

General Oxidation Reaction:

The carbonyl group of this compound can be selectively reduced to a primary alcohol, yielding (2,4-dichloro-5-methylphenyl)methanol. This reduction can be accomplished using a variety of reducing agents.

Commonly used reagents for the reduction of aldehydes to alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). More specialized and milder reducing systems have also been developed. For example, a combination of zinc borohydride (Zn(BH₄)₂) and charcoal has been shown to be effective for the reduction of various carbonyl compounds, including 2,4-dichlorobenzaldehyde, to their corresponding alcohols in high yields. scielo.org.mx Another effective system is the (nicotine)(tetrahydroborato)zinc complex, [Zn(BH₄)₂(nic)], which reduces 2,4-dichlorobenzaldehyde to 2,4-dichlorobenzyl alcohol in high yield at room temperature. semanticscholar.org Similarly, the NaBH₄/(NH₄)₂C₂O₄ system has also been successfully used for this transformation. journals.co.za

General Reduction Reaction:

Table 3: Reagents for the Selective Reduction of 2,4-Dichlorobenzaldehyde Analogs
Reducing SystemReaction ConditionsYield (%)Reference
Zn(BH₄)₂ / CharcoalTHF, Room Temperature94 scielo.org.mx
[Zn(BH₄)₂(nic)]CH₃CN, Room Temperature94 semanticscholar.org
NaBH₄ / (NH₄)₂C₂O₄CH₃CN, Room Temperature94 journals.co.za

Aromatic Ring Transformations

Electrophilic Aromatic Substitution (EAS) with Controlled Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for introducing new substituents onto an aromatic ring. The existing substituents on the benzene (B151609) ring of this compound play a crucial role in determining the rate and regioselectivity of further substitution. These effects are governed by the interplay of inductive and resonance effects of each substituent. csbsju.edulibretexts.orgleah4sci.com

The substituents on the ring are:

-Cl (at C2 and C4): Halogens are deactivating groups due to their strong electron-withdrawing inductive effect. However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho and para positions. csbsju.edulibretexts.org

-CH₃ (at C5): The methyl group is an activating group due to its electron-donating inductive effect and hyperconjugation. It is an ortho, para-director. libretexts.org

-CHO (at C1): The aldehyde group is a strong deactivating group due to its electron-withdrawing inductive and resonance effects. It is a meta-director. libretexts.org

To predict the position of the incoming electrophile, the directing effects of all substituents must be considered. The available positions for substitution are C3 and C6.

Attack at C6: This position is ortho to the activating methyl group at C5 and meta to the deactivating aldehyde group at C1. It is also ortho to the deactivating chloro group at C2 and para to the deactivating chloro group at C4. The activating effect of the methyl group directs substitution to this position.

Attack at C3: This position is ortho to the deactivating chloro group at C4 and meta to the deactivating chloro group at C2. It is also meta to the activating methyl group at C5 and meta to the deactivating aldehyde group at C1.

Considering the combined effects, the activating, ortho, para-directing methyl group at C5 will have a significant influence. The position ortho to the methyl group (C6) is the most likely site for electrophilic attack. The deactivating groups will direct away from the positions ortho and para to them, further favoring substitution at C6, which is meta to the strongly deactivating aldehyde group. Therefore, electrophilic aromatic substitution on this compound is expected to occur predominantly at the C6 position.

Table 4: Directing Effects of Substituents on this compound for Electrophilic Aromatic Substitution
SubstituentPositionEffect on ReactivityDirecting Effect
-CHOC1Strongly DeactivatingMeta-director
-ClC2DeactivatingOrtho, Para-director
-ClC4DeactivatingOrtho, Para-director
-CH₃C5ActivatingOrtho, Para-director

Nucleophilic Aromatic Substitution (SNAr) on Activated Halogen Positions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of aryl halides. libretexts.org The reaction generally proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. libretexts.orghomeworkforyou.com

In the case of this compound, the aldehyde group (-CHO) acts as a moderate electron-withdrawing group. Its position on the ring significantly influences the reactivity of the two chlorine atoms. The chlorine atom at the C4 position is para to the aldehyde group, while the chlorine at the C2 position is ortho. Both positions are activated towards nucleophilic attack. The electron-withdrawing nature of the aldehyde group helps to stabilize the intermediate Meisenheimer complex formed upon nucleophilic attack at these positions. libretexts.org

The general mechanism involves the attack of a nucleophile on the carbon atom bearing a halogen, leading to the formation of a tetrahedral intermediate. libretexts.org The aromaticity of the ring is temporarily broken in this step. libretexts.org In the subsequent step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored. homeworkforyou.com

Regioselectivity in the SNAr of 2,4-dichloroquinazoline (B46505) precursors has been studied, where substitution often preferentially occurs at the 4-position due to electronic factors. mdpi.com In this compound, the relative reactivity of the C2 and C4 positions would depend on a combination of steric and electronic factors. While both are electronically activated, the C2 position is sterically more hindered due to the adjacent aldehyde group, suggesting that nucleophilic attack might preferentially occur at the C4 position. A variety of nucleophiles, such as amines, alkoxides, and thiolates, can be employed in SNAr reactions. libretexts.orghomeworkforyou.com

Cross-Coupling Reactions Involving Halogen Substituents

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. fishersci.co.uk For dihalogenated substrates, achieving selective coupling at one position while leaving the other for subsequent transformations is a key synthetic strategy. nih.gov

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound (boronic acid or ester) with an organic halide or triflate. fishersci.co.uklibretexts.org This reaction is widely used due to its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acids. fishersci.co.uk

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgnih.gov For this compound, selective coupling at either the C2 or C4 position could potentially be achieved by tuning the reaction conditions, such as the choice of ligand, base, and solvent. The relative reactivity of aryl chlorides is generally lower than that of bromides or iodides, often requiring more active catalyst systems. fishersci.co.uk

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidCatalyst / LigandBaseSolventProduct
1This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O2-Chloro-4-phenyl-5-methylbenzaldehyde or 4-Chloro-2-phenyl-5-methylbenzaldehyde
2This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane2-Chloro-4-(4-methoxyphenyl)-5-methylbenzaldehyde or 4-Chloro-2-(4-methoxyphenyl)-5-methylbenzaldehyde

This table presents hypothetical reaction conditions based on general literature procedures for Suzuki-Miyaura couplings of aryl dichlorides.

The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. The Sonogashira coupling, on the other hand, involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes. nih.govrsc.org Both reactions are foundational methods for C(sp²)–C(sp²) and C(sp²)–C(sp) bond formation, respectively. nih.gov

The Sonogashira reaction is particularly valued for the synthesis of arylalkynes and conjugated enynes, which are important precursors in materials science and for natural products. rsc.orglucp.net The reaction conditions are generally mild and tolerate a wide range of functional groups. rsc.org For this compound, selective coupling at one of the chloro positions would yield an alkynyl-substituted benzaldehyde derivative, which could undergo further transformations. The choice of solvent can be critical in Sonogashira reactions as it needs to dissolve various components of different polarities. lucp.net

Table 2: Representative Conditions for Heck and Sonogashira Couplings

ReactionAryl HalideCoupling PartnerCatalyst / Co-catalystBaseSolventProduct
HeckThis compoundStyrene (B11656)Pd(OAc)₂ / P(o-tolyl)₃Et₃NDMF2-Chloro-5-methyl-4-styrylbenzaldehyde or 4-Chloro-5-methyl-2-styrylbenzaldehyde
SonogashiraThis compoundPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF2-Chloro-5-methyl-4-(phenylethynyl)benzaldehyde or 4-Chloro-5-methyl-2-(phenylethynyl)benzaldehyde

This table presents hypothetical reaction conditions based on general literature procedures.

The Stille coupling utilizes an organotin compound as the coupling partner, while the Negishi coupling employs an organozinc reagent. researchgate.netwikipedia.org Both are powerful palladium- or nickel-catalyzed cross-coupling reactions for forming C-C bonds. researchgate.netorganic-chemistry.org

The Negishi coupling is known for its high reactivity and the ability to couple a wide range of organic halides with organozinc compounds, including sp³, sp², and sp hybridized carbons. wikipedia.org The reaction proceeds through a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. researchgate.netnumberanalytics.com Although organozinc reagents are sensitive to air and moisture, the Negishi coupling is highly effective in complex molecule synthesis. wikipedia.org

The Stille reaction, while having the disadvantage of using toxic organotin reagents, has a broad scope and good functional group tolerance. libretexts.org The choice between these coupling methods often depends on the specific substrate and the desired functional group compatibility. For this compound, these reactions offer alternative routes to biaryl or alkyl/alkenyl-substituted derivatives.

Table 3: Representative Conditions for Stille and Negishi Couplings

ReactionAryl HalideCoupling PartnerCatalystSolventProduct
StilleThis compoundTributyl(phenyl)stannanePd(PPh₃)₄Toluene2-Chloro-4-phenyl-5-methylbenzaldehyde or 4-Chloro-2-phenyl-5-methylbenzaldehyde
NegishiThis compoundPhenylzinc chloridePd(P(t-Bu)₃)₂THF2-Chloro-4-phenyl-5-methylbenzaldehyde or 4-Chloro-2-phenyl-5-methylbenzaldehyde

This table presents hypothetical reaction conditions based on general literature procedures.

Methyl Group Functionalization

The methyl group attached to the aromatic ring is also a site for chemical modification, primarily through free-radical reactions at the benzylic position.

Benzylic C-H bonds are weaker than typical alkyl C-H bonds and are susceptible to free-radical halogenation. Reagents such as N-bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile) and light, are commonly used for the selective bromination of benzylic positions.

For this compound, this reaction would convert the methyl group into a bromomethyl group, yielding 2,4-dichloro-5-(bromomethyl)benzaldehyde. This benzylic halide is a versatile intermediate for further synthesis. It can readily undergo nucleophilic substitution reactions (SN1 or SN2) with a wide range of nucleophiles, including cyanides, azides, hydroxides, and amines, to introduce new functional groups. For example, reaction with sodium cyanide would produce the corresponding benzyl (B1604629) cyanide derivative, which can be further hydrolyzed to a carboxylic acid. Alternatively, the benzylic halide can undergo elimination reactions to form a styrenyl system. These transformations significantly expand the synthetic utility of the parent molecule.

Oxidative Functionalization of the Methyl Group

The oxidative functionalization of the methyl group in this compound presents a significant synthetic challenge due to the presence of multiple reactive sites on the aromatic ring. The molecule contains an aldehyde group, which is itself susceptible to oxidation, and two electron-withdrawing chloro substituents, which can influence the reactivity of the methyl group. The primary goal of such a functionalization is typically the conversion of the methyl group into a more versatile functional group, such as a carboxylic acid, without altering the existing aldehyde moiety.

Research into the oxidation of substituted toluenes has established several methodologies that could potentially be applied to this compound. The outcome of the oxidation is highly dependent on the choice of oxidant and the reaction conditions. Strong oxidizing agents are generally required to convert the methyl group of an alkylbenzene into a carboxylic acid. masterorganicchemistry.comncert.nic.inpduamtulungia.co.in The presence of electron-withdrawing groups, such as the chloro and aldehyde groups in the target molecule, tends to decrease the rate of oxidation of the methyl group. osti.govrsc.org

Vigorous oxidation of alkylbenzenes with reagents like potassium permanganate (KMnO₄) or chromic acid (formed from chromium trioxide, CrO₃) typically results in the conversion of the entire alkyl side chain to a carboxyl group. ncert.nic.in In the case of this compound, this would lead to the formation of 2,4-dichloro-5-carboxybenzaldehyde. However, a significant challenge is the potential for over-oxidation of the aldehyde group to a second carboxylic acid, which would yield 3,4-dichloroterephthalic acid.

Catalytic systems, often employing transition metals like cobalt or manganese in the presence of a bromine source, have been utilized for the autoxidation of methyl groups on aromatic rings. osti.gov These methods can sometimes offer greater selectivity. For instance, certain cobalt-copper-bromine catalyst systems at elevated temperatures and lower oxygen pressures have been shown to convert substituted toluenes to the corresponding benzyl acetates. osti.gov

Another approach involves photo-oxidation. The methyl group on an aromatic nucleus can be oxidized to a carboxylic acid in the presence of N-bromosuccinimide (NBS) under photoirradiation, proceeding through a hydroperoxide intermediate. researchgate.net Electrochemical oxidation also presents a modern alternative, eliminating the need for stoichiometric chemical oxidants and sometimes offering enhanced site-selectivity in complex molecules. nih.gov

Given the electronic properties of this compound, with its electron-deficient aromatic ring, the oxidation of the methyl group is expected to be more challenging compared to electron-rich toluenes. The choice of oxidizing system is therefore critical to achieve the desired transformation while preserving the aldehyde functionality.

Table 1: Potential Oxidative Functionalization Reactions of the Methyl Group in this compound

Reagent(s)ConditionsExpected Major ProductNotes
Potassium Permanganate (KMnO₄)Alkaline, heat2,4-Dichloro-5-formylbenzoic acidA strong oxidizing agent capable of converting the methyl group to a carboxylic acid. masterorganicchemistry.comquora.comscribd.com Over-oxidation of the aldehyde is a potential side reaction.
Chromium Trioxide (CrO₃) in Acetic AcidHeat2,4-Dichloro-5-formylbenzoic acidAnother powerful oxidizing agent for converting alkylbenzenes to benzoic acids. ncert.nic.inpduamtulungia.co.inthieme-connect.de
N-Bromosuccinimide (NBS), light (hν)Aerobic conditions2,4-Dichloro-5-formylbenzoic acidPhoto-oxidative method that can convert a methyl group to a carboxylic acid via a radical mechanism. researchgate.net
Cobalt/Manganese salts, Bromide source, O₂High temperature2,4-Dichloro-5-(acetoxymethyl)benzaldehydeCatalytic autoxidation can potentially lead to the formation of the corresponding benzyl ester if performed in acetic acid. osti.gov
Electrochemical OxidationSpecific electrode and electrolyte2,4-Dichloro-5-formylbenzaldehyde acetal (B89532)Anodic oxidation in an appropriate alcohol could potentially lead to the formation of an acetal at the aldehyde and oxidation of the methyl group. nih.gov

Advanced Spectroscopic Characterization and Computational Analysis of 2,4 Dichloro 5 Methylbenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For complex substituted aromatic systems like 2,4-dichloro-5-methylbenzaldehyde, multi-dimensional NMR methods are particularly powerful.

Multi-Dimensional NMR Techniques (2D NMR, HSQC, HMBC, COSY)

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would be expected to show a correlation between the aldehydic proton and the aromatic proton at position 6, if any long-range coupling exists, and potentially between the methyl protons and the aromatic proton at position 6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the ¹³C signals for the protonated carbons of the benzene (B151609) ring and the methyl group. For instance, the aromatic proton signal would show a cross-peak with its directly attached aromatic carbon, and the methyl proton signal would correlate with the methyl carbon. rsc.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For this compound, key HMBC correlations would include:

The aldehydic proton (CHO) showing correlations to the C1, C2, and C6 carbons of the aromatic ring.

The methyl protons (-CH₃) showing correlations to the C4, C5, and C6 carbons.

The aromatic protons showing 2- and 3-bond correlations to neighboring carbons, confirming their positions relative to the substituents. researchgate.netresearchgate.net

The combination of these 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals, which is essential for confirming the substitution pattern of the aromatic ring. beilstein-journals.orgdoi.org

Solid-State NMR for Crystalline Forms and Polymers

Solid-State NMR (ssNMR) spectroscopy provides structural information on materials in their solid, crystalline, or amorphous states. It is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—and for characterizing polymers. For derivatives of this compound, ssNMR could be used to:

Distinguish between different crystalline polymorphs, which may exhibit different chemical shifts due to variations in their local molecular environment and crystal packing.

Probe the conformation of the molecule in the solid state, such as the orientation of the aldehyde group relative to the aromatic ring.

Characterize polymers derived from this compound, providing insights into polymer chain structure, packing, and dynamics.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Conformation and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. mdpi.comcanterbury.ac.nz These spectra serve as a molecular "fingerprint" and offer detailed information on functional groups, molecular conformation, and intermolecular forces. canterbury.ac.nznih.gov The analysis is often supported by computational methods like Density Functional Theory (DFT) to assign the observed vibrational bands accurately. researchgate.netnih.gov

For this compound, the key vibrational modes would include:

C=O Stretching: The aldehyde carbonyl group gives rise to a strong, characteristic band in the FT-IR spectrum, typically in the region of 1680-1710 cm⁻¹. The exact position can be influenced by electronic effects of the ring substituents and intermolecular interactions like hydrogen bonding.

Aromatic C-H and C=C Stretching: Vibrations from the aromatic ring typically appear in the 3000-3100 cm⁻¹ (C-H stretch) and 1450-1600 cm⁻¹ (C=C stretch) regions. scialert.net

C-Cl Stretching: The carbon-chlorine stretching vibrations are expected to produce strong bands in the fingerprint region of the spectrum, generally below 800 cm⁻¹.

Methyl Group Vibrations: Symmetric and asymmetric stretching and bending modes of the methyl group would also be present. scialert.net

Intermolecular interactions, such as weak C-H···O hydrogen bonds involving the aldehyde oxygen, can cause shifts in the corresponding vibrational frequencies, providing evidence for such interactions in the solid state. researchgate.netacs.org Comparing experimental spectra with DFT-calculated frequencies for different possible conformers can also help determine the most stable molecular conformation. nih.gov

Table 1: Expected Vibrational Frequencies for this compound This table is illustrative and based on data from analogous compounds like dichlorobenzonitrile and methyl dichlorobenzoate. nih.govnih.gov

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Spectroscopy Method
Aromatic C-H Stretch 3000 - 3100 FT-IR, FT-Raman
Aldehyde C-H Stretch 2720 - 2820 FT-IR
Carbonyl (C=O) Stretch 1680 - 1710 FT-IR (Strong)
Aromatic C=C Stretch 1450 - 1600 FT-IR, FT-Raman
C-Cl Stretch 600 - 800 FT-IR, FT-Raman

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

Determination of Molecular Geometry and Crystal Packing

While the single crystal structure of this compound is not publicly documented, extensive studies on its derivatives, such as Schiff bases, provide significant insight into its likely solid-state behavior. researchgate.netscirp.orgmdpi.com A single-crystal XRD analysis would precisely determine:

The planarity of the benzene ring.

The exact bond lengths and angles of all substituents, including the C-Cl, C-C, and C=O bonds.

The torsion angle describing the orientation of the aldehyde group with respect to the aromatic ring.

The arrangement of molecules in the unit cell, defining the crystal packing.

Powder XRD (PXRD) is used to identify crystalline phases and can distinguish between different polymorphs of a compound by their unique diffraction patterns. google.com For example, different crystalline forms of a quinolinecarbonitrile derivative containing a 2,4-dichloro-5-methoxyphenyl group were identified and characterized by their distinct PXRD patterns. google.com

Table 2: Example Crystal Data for a Schiff Base Derivative of a Substituted Benzaldehyde (B42025) Data is representative of what an XRD analysis provides and is based on a reported copper(II) complex. researchgate.net

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.074
b (Å) 16.352
c (Å) 20.322
β (°) 101.56
Volume (ų) 1310.0
Z (molecules/unit cell) 4

Analysis of Hydrogen Bonding and Supramolecular Assemblies

The solid-state structure of organic molecules is often governed by a network of non-covalent interactions, which direct the formation of ordered supramolecular assemblies. acs.orgfrontiersin.org For substituted benzaldehydes, these interactions are critical in defining the crystal packing. rsc.org

Hydrogen Bonding: While lacking strong hydrogen bond donors, the aldehyde oxygen in this compound can act as a hydrogen bond acceptor. Weak C-H···O hydrogen bonds, where an aromatic or methyl C-H group interacts with the oxygen atom of a neighboring molecule, are commonly observed and play a significant role in stabilizing the crystal structure. rsc.org

Halogen Bonding: The chlorine atoms can participate in halogen bonding (C-Cl···X), acting as electrophilic regions (the σ-hole) that interact with nucleophiles like oxygen or another halogen atom on an adjacent molecule. rsc.org

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts within a crystal lattice, providing a detailed picture of the supramolecular assembly. rsc.orgresearchgate.netmdpi.com

Mass Spectrometry (MS) for Reaction Monitoring and Advanced Structural Insights

Mass spectrometry (MS) is a powerful analytical technique used for determining the mass-to-charge ratio (m/z) of molecules, making it invaluable for the characterization and structural elucidation of organic compounds like this compound and its derivatives. msu.eduscienceready.com.au High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. rsc.org

In the analysis of this compound, the molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (189.04 g/mol ). fluorochem.co.ukbldpharm.com The isotopic pattern of the molecular ion is a key feature, showing characteristic (M+2) and (M+4) peaks due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

Fragmentation patterns observed in the mass spectrum provide crucial structural information. msu.edulibretexts.org For this compound, common fragmentation pathways may include:

Loss of a hydrogen radical (H•): leading to a fragment ion at (M-1).

Loss of the formyl radical (•CHO): resulting in a dichlorotoluene cation.

Loss of a chlorine atom (Cl•): giving a (M-35) or (M-37) peak.

Cleavage of the methyl group (•CH₃): producing a dichlorobenzaldehyde cation.

Mass spectrometry is also instrumental in monitoring the progress of chemical reactions involving this compound. For instance, in the synthesis of Schiff bases, MS can be used to track the consumption of the starting aldehyde and the formation of the imine product. researchgate.net Similarly, in oxidation or reduction reactions, the disappearance of the aldehyde peak and the appearance of peaks corresponding to the carboxylic acid or alcohol, respectively, can be monitored. The use of techniques like gas chromatography-mass spectrometry (GC-MS) allows for the separation and identification of various components in a reaction mixture, including starting materials, products, and byproducts. diva-portal.orgunl.edu

Table 1: Key Mass Spectrometry Data for this compound

FeatureDescriptionReference
Molecular FormulaC₈H₆Cl₂O bldpharm.com
Molecular Weight189.04 fluorochem.co.uk
Nominal Mass188
Key Fragmentation PathwaysLoss of H•, •CHO, Cl•, •CH₃ msu.edulibretexts.org

Computational Chemistry and Quantum Chemical Calculations

Computational chemistry provides theoretical insights into the structural, electronic, and spectroscopic properties of molecules, complementing experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. iucr.org By calculating the electron density, DFT can predict various molecular properties, including geometry, energy, and reactivity. For this compound, DFT calculations can reveal the distribution of electron density within the molecule, highlighting the electrophilic nature of the carbonyl carbon and the aromatic ring, which is influenced by the electron-withdrawing chlorine atoms and the electron-donating methyl group. This information is crucial for predicting how the molecule will behave in chemical reactions. For example, the calculated electrostatic potential map can identify sites susceptible to nucleophilic or electrophilic attack.

Prediction of Spectroscopic Parameters (NMR, IR, Raman, UV-Vis)

Computational methods, particularly DFT, are extensively used to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. nih.govwsu.edu

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.govchemaxon.combas.bg For this compound, these calculations would predict the chemical shifts for the aldehydic proton, the aromatic protons, and the methyl protons, as well as for the corresponding carbon atoms. The accuracy of these predictions depends on the level of theory and basis set used. wsu.edu

IR and Raman Spectroscopy: DFT calculations can compute the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. nih.govresearchgate.net These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions, such as C-H stretching, C=O stretching, and ring vibrations. primescholars.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). nih.govchemrxiv.orgosti.gov These calculations can determine the wavelengths of maximum absorbance (λmax) and the corresponding oscillator strengths, providing insights into the electronic transitions within the molecule.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

Spectroscopic TechniquePredicted ParameterIllustrative Value Range
¹H NMRChemical Shift (ppm)Aldehydic H: 9.5-10.5; Aromatic H: 7.0-8.0; Methyl H: 2.3-2.6
¹³C NMRChemical Shift (ppm)Carbonyl C: 185-195; Aromatic C: 120-145; Methyl C: 18-22
IRWavenumber (cm⁻¹)C=O stretch: 1680-1710; C-Cl stretch: 600-800
UV-Visλmax (nm)250-350

Analysis of Molecular Orbitals (HOMO-LUMO) and Chemical Hardness

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. chemrxiv.org A smaller gap suggests higher reactivity.

Chemical hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It can be calculated from the HOMO and LUMO energies. A higher chemical hardness indicates lower reactivity. For this compound, the electron-withdrawing chlorine atoms are expected to lower the HOMO and LUMO energy levels and potentially affect the chemical hardness.

Reaction Pathway and Transition State Analysis

Computational chemistry can be used to model chemical reactions, elucidating their mechanisms. researchgate.netthieme-connect.de For reactions involving this compound, such as its synthesis via formylation of dichlorotoluene or its conversion to other derivatives, computational methods can be used to:

Map the potential energy surface of the reaction.

Identify intermediate structures and transition states.

Calculate the activation energies for different reaction pathways.

This analysis helps in understanding the feasibility and selectivity of a reaction. For example, in the Vilsmeier-Haack formylation, calculations could model the formation of the electrophilic Vilsmeier reagent and its subsequent attack on the aromatic ring. thieme-connect.de

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations can be used to study the conformational flexibility of molecules over time. For this compound, MD simulations can explore the rotational freedom of the aldehyde and methyl groups. ias.ac.incdnsciencepub.com This is particularly relevant for understanding the molecule's preferred conformation in different environments (e.g., in solution versus the solid state) and how this might influence its reactivity and spectroscopic properties. The planarity of the molecule and the orientation of the substituents relative to the benzene ring are important conformational aspects that can be investigated. ias.ac.incdnsciencepub.com

Advanced Applications in Materials Science, Catalysis, and Fine Chemical Synthesis

Role as a Building Block in Organic Synthesis

Substituted benzaldehydes are fundamental building blocks in organic chemistry, prized for the reactivity of the aldehyde functional group which readily participates in a wide array of chemical transformations. The presence of chloro- and methyl- substituents on the aromatic ring of 2,4-Dichloro-5-methylbenzaldehyde further modulates its electronic properties and reactivity, making it a specialized precursor for targeted synthetic applications.

The chemical structure of this compound allows it to serve as a starting point for the synthesis of more elaborate molecules. The aldehyde group can undergo nucleophilic addition, condensation, and oxidation/reduction reactions, providing a gateway to a variety of functional groups and molecular frameworks. While specific, large-scale applications of this particular isomer are not extensively documented in public literature, its utility as a precursor is based on the well-established reactivity of aromatic aldehydes. It can be envisioned as a key intermediate in multi-step syntheses within the pharmaceutical, agrochemical, and specialty chemical industries.

Starting MaterialPotential TransformationResulting Functional Group
This compoundCondensation with AminesImine (Schiff Base)
This compoundOxidationCarboxylic Acid
This compoundReductionBenzyl (B1604629) Alcohol
This compoundWittig ReactionAlkene

As an intermediate, this compound is a component used in the production of other high-value specialty chemicals. Benzaldehyde (B42025) and its derivatives are utilized in the dye and perfumery industries. The specific substitution pattern of this compound suggests its potential use in creating specialized dyes, pigments, or agrochemicals where the chlorine and methyl groups are crucial for imparting desired properties such as stability, color, or biological activity.

Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials. Aldehydes are a cornerstone reactant in many named MCRs, such as the Ugi, Passerini, and Biginelli reactions. The electrophilic carbon of the aldehyde group readily reacts with nucleophiles, initiating a cascade of reactions that rapidly builds molecular complexity. Therefore, this compound is a prime candidate for use in MCRs to generate highly functionalized and structurally diverse molecules, which is a significant area of interest in drug discovery and materials science.

Development of Functional Materials

The reactivity of this compound also extends to the field of materials science, where it can be used to create polymers and coordination materials with tailored properties.

Polymers can be synthesized through the copolymerization of different monomers. Research has shown that functional polymers can be created through the anionic initiated polymerization of phthalaldehyde with electron-deficient benzaldehydes. researchgate.netacs.org The two chlorine atoms on the benzene (B151609) ring of this compound act as electron-withdrawing groups, reducing the electron density of the molecule. This characteristic makes it an "electron-deficient benzaldehyde," and thus a suitable comonomer for such polymerization reactions. acs.org Incorporating this monomer into a polymer backbone could be a route to functionalizable, stimuli-responsive materials. researchgate.netacs.org

Monomer 1ComonomerPolymerization TypePotential Polymer Feature
PhthalaldehydeThis compoundAnionic CopolymerizationFunctionalizable, Degradable Polymer Network researchgate.netacs.org

While the aldehyde itself is not typically a strong coordinating ligand, it is an excellent precursor for synthesizing Schiff base ligands. chemijournal.com Schiff bases are formed through the condensation reaction of an aldehyde or ketone with a primary amine, resulting in a compound containing an imine (-C=N-) group. chemijournal.com This reaction is a standard method for producing versatile ligands that can coordinate with a wide range of metal ions. chemijournal.commdpi.com

The compound this compound can be reacted with various primary amines to generate a library of Schiff base ligands. The resulting ligands, featuring the dichloromethylphenyl moiety, can then form stable complexes with transition metals. mdpi.comresearchgate.net These metal complexes have potential applications in catalysis, sensing, and the design of advanced materials. chemijournal.com

Aldehyde PrecursorAmine ReactantResulting Ligand TypeApplication
This compoundPrimary Amine (e.g., Aniline)Schiff Base (Imine)Formation of Metal Complexes chemijournal.commdpi.com

Components in Organic Electronic and Optoelectronic Materials

While direct applications of this compound in organic electronic and optoelectronic materials are not extensively documented, its derivatives, particularly Schiff bases and chalcones, are recognized for their potential in this arena. The intrinsic properties of these derivatives, such as extended π-conjugation and the presence of electron-donating and withdrawing groups, are crucial for the development of organic semiconductors, which are the core components of many organic electronic devices.

Schiff bases, formed by the condensation reaction of an aromatic amine and a carbonyl compound like this compound, are known to exhibit photochromism and thermochromism. These properties, which involve a change in color upon exposure to light or heat, are of significant interest for applications in optical data storage and molecular switches. The planarity of the Schiff base molecule, often stabilized by intramolecular hydrogen bonds, facilitates π-π stacking interactions, which are essential for efficient charge transport in organic field-effect transistors (OFETs).

Chalcones, synthesized through the Claisen-Schmidt condensation of a substituted benzaldehyde with an acetophenone, are another class of derivatives with promising optoelectronic properties. The α,β-unsaturated ketone moiety in the chalcone backbone creates a highly conjugated system, leading to absorption and emission of light in the visible region of the electromagnetic spectrum. This makes them potential candidates for use as emitters in organic light-emitting diodes (OLEDs). The specific electronic properties of chalcones can be fine-tuned by altering the substituents on the aromatic rings, allowing for the rational design of materials with desired optical and electronic characteristics.

The development of organic electronic materials is a rapidly evolving field, and the exploration of novel molecular structures is key to advancing the technology. The synthesis of derivatives from readily available precursors like this compound provides a strategic approach to creating a library of new materials for screening in various organic electronic and optoelectronic applications.

Applications in Catalysis

The structural features of this compound make it an attractive scaffold for the design of ligands and catalysts with unique electronic and steric properties. The chlorine and methyl substituents on the aromatic ring can influence the coordination chemistry and catalytic activity of metal complexes derived from it.

Ligand Design for Homogeneous and Heterogeneous Catalysts

Derivatives of this compound, particularly Schiff bases, can act as versatile ligands for a variety of transition metals. These ligands can coordinate to metal centers through nitrogen and potentially other donor atoms, forming stable complexes that can catalyze a range of organic transformations. The electronic nature of the substituents on the benzaldehyde ring can modulate the electron density at the metal center, thereby influencing the catalytic activity and selectivity of the complex.

In homogeneous catalysis, where the catalyst is in the same phase as the reactants, the solubility and stability of the metal complex are crucial. Ligands derived from this compound can be designed to impart the desired solubility in organic solvents. Furthermore, the steric bulk of the ligand can create a specific coordination environment around the metal, which can be exploited to control the selectivity of the catalytic reaction.

For heterogeneous catalysis, where the catalyst is in a different phase from the reactants, ligands can be functionalized to enable their immobilization on solid supports. This approach facilitates catalyst separation and recycling, which are important considerations for industrial applications.

Role in Redox-Active Catalytic Systems

The concept of redox-active ligands has gained significant attention in catalysis. These ligands can actively participate in catalytic cycles by storing and releasing electrons, thereby facilitating multi-electron transformations at the metal center. While direct evidence for the use of this compound derivatives in this context is limited, the presence of the dichloro-substituted aromatic ring offers possibilities for creating ligands with tunable redox potentials.

By incorporating appropriate functional groups, derivatives of this compound could be designed to act as redox-active ligands. Such ligands, when coordinated to a metal center, could enable catalytic cycles that involve changes in the oxidation state of both the metal and the ligand. This cooperative reactivity can lead to novel catalytic transformations that are not accessible with traditional catalyst systems.

Use in Green and Reusable Catalytic Systems

The principles of green chemistry emphasize the development of environmentally benign chemical processes. This includes the use of efficient and recyclable catalysts to minimize waste and energy consumption. The design of catalysts based on derivatives of this compound can be aligned with these principles.

For instance, the development of heterogeneous catalysts, as mentioned earlier, is a key strategy for achieving catalyst reusability. By anchoring metal complexes of ligands derived from this compound onto solid supports, it is possible to create robust and recyclable catalytic systems.

Furthermore, the use of these catalysts in environmentally friendly reaction media, such as water or supercritical fluids, would further enhance the green credentials of the catalytic process. The design of catalysts that can operate under mild reaction conditions (e.g., lower temperatures and pressures) is another important aspect of green chemistry where tailored ligands can play a crucial role.

Synthesis of Heterocyclic Compounds

This compound serves as a key starting material for the synthesis of various heterocyclic compounds, which are of great importance in medicinal chemistry and materials science. The aldehyde functional group is highly reactive and can participate in a variety of cyclization reactions to form five- and six-membered rings containing heteroatoms such as nitrogen, oxygen, and sulfur.

Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds that are synthesized by the condensation of an o-phenylenediamine with an aldehyde. This reaction provides a straightforward and efficient route to a wide range of substituted benzimidazoles. The use of this compound in this reaction would lead to the formation of 2-(2,4-dichloro-5-methylphenyl)-1H-benzimidazole and its derivatives.

The synthesis of benzimidazole derivatives is of significant interest due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The substituents on the phenyl ring of the benzimidazole moiety can have a profound impact on the pharmacological profile of the molecule. Therefore, the incorporation of the 2,4-dichloro-5-methylphenyl group could lead to the discovery of new benzimidazole derivatives with enhanced or novel biological activities.

The general reaction for the synthesis of benzimidazole derivatives from an o-phenylenediamine and an aldehyde is depicted below:

General synthesis of benzimidazoles

Figure 1: General reaction scheme for the synthesis of benzimidazole derivatives.

Below is a table summarizing the types of derivatives and their potential applications discussed in this article.

Derivative ClassSynthetic RouteKey Structural FeaturePotential Applications
Schiff BasesCondensation with aromatic aminesImine (-C=N-) linkageOrganic electronics, Catalysis
ChalconesClaisen-Schmidt condensationα,β-Unsaturated ketoneOrganic electronics
BenzimidazolesCondensation with o-phenylenediaminesFused imidazole and benzene ringsFine chemical synthesis, Medicinal chemistry

Pyrimidine Derivatives

Pyrimidine rings are core structures in numerous biologically active compounds, including nucleic acids. The synthesis of pyrimidine derivatives often involves the condensation of a three-carbon component with an amidine, urea, or guanidine derivative. While specific studies detailing the use of this compound in pyrimidine synthesis are not prominent, general synthetic routes accommodate a wide range of aldehydes.

One of the most common methods for pyrimidine synthesis is the Biginelli reaction, a one-pot multicomponent reaction that condenses an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea. In this context, an aromatic aldehyde such as this compound could theoretically be employed to produce a dihydropyrimidine derivative bearing the 2,4-dichloro-5-methylphenyl substituent. The reaction is typically acid-catalyzed and provides a straightforward route to highly functionalized pyrimidines. The specific substituents on the benzaldehyde can influence the reaction yield and the properties of the final product.

Table 1: Generalized Biginelli Reaction for Pyrimidine Synthesis

Reactant 1 Reactant 2 Reactant 3 Catalyst Product Type

Triazoles and Tetrazoles

Triazoles

Triazoles, five-membered rings with three nitrogen atoms, are significant scaffolds in pharmaceuticals and agrochemicals. The synthesis of 1,2,4-triazoles can be achieved through various methods, including the condensation of amidrazones with aldehydes. In this approach, the reaction of an N'-substituted amidrazone with an aldehyde, such as this compound, in the presence of an acid catalyst can lead to the formation of the corresponding N'-substituted-1,2,4-triazole after cyclization and oxidation researchgate.net. The reaction typically proceeds by heating the reactants in a suitable solvent with azeotropic removal of water researchgate.net.

Table 2: General Synthesis of 1,2,4-Triazoles from Amidrazones and Aldehydes

Reactant 1 Reactant 2 Conditions Product

Tetrazoles

Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and are often used as bioisosteres for carboxylic acids in drug design beilstein-journals.orgnih.gov. One synthetic route to 5-substituted tetrazoles involves the [2+3] cycloaddition of a nitrile with an azide nih.govorganic-chemistry.org. Alternatively, tetrazoles can be synthesized directly from aldehydes. For instance, aromatic aldehydes can react with methylhydrazine or benzylhydrazine, followed by treatment with specific reagents to yield 5-aryl-2-methyltetrazoles or 5-aryl-2-benzyltetrazoles organic-chemistry.org. Another method involves the conversion of aldehydes to intermediate nitriles, which then undergo cycloaddition with sodium azide organic-chemistry.org. These general methods suggest a potential pathway for converting this compound into the corresponding tetrazole derivative.

Table 3: General Synthesis of 2,5-Disubstituted Tetrazoles from Aldehydes

Reactant 1 Reactant 2 Reagents Product Type

Imidazole Derivatives

The imidazole ring is a fundamental component of several amino acids and numerous pharmaceuticals. A widely used method for synthesizing 2,4,5-trisubstituted imidazoles is the Radziszewski synthesis, or variations thereof, which involves a three-component condensation sciepub.com. Typically, a 1,2-dicarbonyl compound (like benzil), an aldehyde, and a source of ammonia (such as ammonium acetate) are condensed under heating, often with a catalyst sciepub.comnih.govorganic-chemistry.org. A diverse range of aromatic aldehydes can be utilized in this reaction, indicating that this compound could serve as the aldehyde component to yield an imidazole with a 2-(2,4-dichloro-5-methylphenyl) substituent. The reaction can be performed under solvent-free conditions or in various solvents, with different catalysts employed to improve efficiency sciepub.comorganic-chemistry.org.

Table 4: Generalized Three-Component Synthesis of Trisubstituted Imidazoles

Reactant 1 Reactant 2 Reactant 3 Conditions Product Type

Other Nitrogen and Sulfur-Containing Heterocycles

The reactivity of the aldehyde group in this compound makes it a potential starting material for a variety of other heterocyclic systems containing nitrogen and sulfur atoms, which are classes of compounds with significant industrial and medicinal importance .

For example, benzothiazines, a class of sulfur and nitrogen-containing heterocycles, can be synthesized by the reaction of 2-aminobenzenethiols with various electrophiles openmedicinalchemistryjournal.com. While direct condensation with an aldehyde is not the most common route, derivatives of the aldehyde could be used. More directly, aldehydes are key components in the synthesis of other heterocycles. For instance, the reaction of an aldehyde with an ortho-phenylenediamine can lead to the formation of a benzimidazole ring, a reaction often promoted by an oxidizing agent or a catalyst organic-chemistry.org. This suggests that this compound could react with substituted ortho-diamines or ortho-aminothiophenols to generate the corresponding substituted benzimidazoles or benzothiazoles, respectively.

Table 5: General Synthesis of 2-Substituted Benzimidazoles

Reactant 1 Reactant 2 Conditions Product Type

Environmental and Sustainable Aspects of 2,4 Dichloro 5 Methylbenzaldehyde Chemistry

Green Chemistry Principles in Synthesis and Application

The synthesis of 2,4-Dichloro-5-methylbenzaldehyde, like many chemical processes, presents opportunities for the application of green chemistry principles to minimize its environmental footprint. Traditional synthesis routes, such as the Vilsmeier-Haack reaction, are effective but often involve reagents and solvents that are of environmental concern. jk-sci.comchemistrysteps.comorganic-chemistry.orgwikipedia.org

The Vilsmeier-Haack reaction, a common method for formylating electron-rich aromatic rings, typically utilizes phosphoryl chloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF). jk-sci.comchemistrysteps.comorganic-chemistry.orgwikipedia.org The reaction proceeds through the formation of a Vilsmeier reagent, an electrophilic iminium salt, which then reacts with the aromatic substrate. chemistrysteps.comwikipedia.org While effective, this process raises several green chemistry concerns. Both POCl3 and DMF are hazardous substances. The reaction also generates byproducts that require careful management.

In line with green chemistry principles, research is exploring more benign alternatives. This includes the use of less hazardous solvents and reagents, developing catalytic versions of reactions to reduce the amount of reagents needed, and designing processes that are more energy-efficient. For instance, bioreduction methods using organisms like Aloe vera have been explored for the reduction of aromatic aldehydes, showcasing a greener alternative to traditional chemical reductions. scielo.org.mx Furthermore, microbial synthesis of aromatic aldehydes is being investigated as a potential sustainable production route. nih.govkunjapurlab.org

Waste Minimization and Byproduct Management

The synthesis of this compound via classical methods like the Vilsmeier-Haack or Gattermann-Koch formylation inevitably generates byproducts and waste streams that require careful management.

In the Vilsmeier-Haack reaction, the primary byproduct from the reaction of DMF and POCl3 is a phosphate-based residue after hydrolysis of the intermediate. wikipedia.org The work-up procedure, which typically involves neutralization and extraction, generates aqueous waste containing salts and potentially unreacted reagents. The use of organic solvents for extraction also contributes to volatile organic compound (VOC) emissions if not properly contained and recycled.

A key strategy for waste minimization is the optimization of reaction conditions to maximize the yield of the desired product and reduce the formation of side-products. For instance, in the formylation of substituted benzenes, the reaction temperature and the ratio of reagents can significantly influence the product distribution. jk-sci.com

Another important aspect is the recovery and reuse of solvents and catalysts where possible. While not always feasible with traditional stoichiometric reagents, the development of recyclable catalysts is a major focus of green chemistry research. In some industrial processes, byproducts can be repurposed. For example, in certain chlorination processes, the resulting hydrochloric acid can be captured and utilized elsewhere.

Phototransformation and Environmental Fate Studies

The environmental fate of this compound is not extensively documented. However, insights can be drawn from studies on structurally similar compounds, such as chlorinated benzenes, toluenes, and other benzaldehydes.

Phototransformation:

Aromatic aldehydes are known to undergo photolysis upon exposure to UV radiation. rsc.orgresearchgate.net Studies on chlorobenzaldehydes have shown that they can be degraded by UV irradiation in aqueous solutions, with the formation of chloride ions and other degradation products. eurochlor.org The rate and products of phototransformation are influenced by the position of the chlorine atoms on the aromatic ring. eurochlor.org For this compound, it is plausible that photodegradation would involve the cleavage of the carbon-chlorine bonds and transformation of the aldehyde group. The photolysis of benzaldehyde (B42025) in different solvents has been shown to yield a variety of products, including benzoic acid, benzoin, and other condensation products, suggesting that the environmental matrix would play a significant role in the phototransformation of this compound. researchgate.netrsc.org

Environmental Fate:

The persistence of chlorinated aromatic compounds in the environment is a significant concern. eurochlor.org The presence of chlorine atoms on the benzene (B151609) ring generally increases the persistence of the compound. The biodegradation of chlorinated aromatic compounds can occur under both aerobic and anaerobic conditions, although the pathways and rates vary depending on the specific compound and the microbial communities present. eurochlor.orgnih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Routes

Current synthetic strategies for producing substituted benzaldehydes often rely on classical methods such as the oxidation of corresponding toluenes or formylation of benzene (B151609) derivatives. For instance, methods for preparing similar compounds include the oxidation of trimethylbenzene to produce dimethyl benzaldehydes and the conversion of aromatic amines to aldehydes via diazonium salt intermediates. google.comorgsyn.org A patented method also describes the synthesis of various dichlorobenzaldehydes through the oxidation of the corresponding dichlorotoluenes. environmentclearance.nic.in

Future research should aim to develop more efficient, selective, and scalable synthetic routes to 2,4-Dichloro-5-methylbenzaldehyde. Key areas for exploration include:

Catalytic Oxidation: Investigating novel catalytic systems for the direct oxidation of 2,4-dichloro-5-methyltoluene. This could involve using heterogeneous catalysts for easier separation and recycling or employing greener oxidants like molecular oxygen or hydrogen peroxide to minimize waste.

Flow Chemistry: Adapting existing syntheses or developing new ones for continuous flow reactors. This approach can offer enhanced safety, better temperature control, and improved scalability compared to traditional batch processing.

Exploration of Unconventional Reactivity Patterns

The reactivity of this compound is typically dominated by the aldehyde group, which readily undergoes condensation reactions to form Schiff bases, imidazoles, and other heterocycles. uobaghdad.edu.iquobaghdad.edu.iq However, the interplay of the chloro, methyl, and aldehyde substituents offers opportunities for exploring less conventional transformations.

Future research could focus on:

C-H Functionalization: Utilizing the aromatic C-H bonds for direct functionalization using transition-metal catalysis. This could lead to the regioselective introduction of new substituents, creating a library of novel derivatives with unique properties.

Multicomponent Reactions (MCRs): Employing this compound as a key component in novel MCRs to build complex molecular architectures in a single step. nih.gov The development of new MCRs is a highly efficient strategy in modern synthetic chemistry. beilstein-journals.org

Photoredox and Electrocatalysis: Investigating the reactivity of the aldehyde under photoredox or electrochemical conditions. These modern synthetic tools could unlock novel reaction pathways, such as radical-based transformations, that are inaccessible through traditional thermal methods.

Integration into Advanced Functional Materials and Nanotechnology

The structural features of this compound make it an attractive building block for advanced materials. Its derivatives have already been incorporated into nanocomposites and used in the synthesis of complex heterocyclic systems. uobaghdad.edu.iqnih.gov

Promising future directions include:

Polymer and MOF Synthesis: Using the compound as a monomer or cross-linking agent for the synthesis of functional polymers or as an organic linker for creating Metal-Organic Frameworks (MOFs). The halogen atoms could influence the electronic properties and pore environment of the resulting materials.

Nanoparticle Functionalization: Grafting derivatives of this compound onto the surface of nanoparticles to impart specific functionalities. For example, chitosan (B1678972) has been reacted with this aldehyde to produce Schiff bases that are then used in nanocomposites. uobaghdad.edu.iqresearchgate.net

Sensor Development: Designing and synthesizing derivatives that can act as chemosensors. The aldehyde group can be modified to create a binding site for specific analytes, with the electronic properties of the chlorinated ring system facilitating a detectable optical or electrochemical response.

A study on the use of 2,4-dichlorobenzaldehyde (B42875) in the synthesis of polyhydroquinoline derivatives is summarized in the table below.

AldehydeCatalystConditionsProduct TypeYield (%)
2,4-DichlorobenzaldehydeCs/ECH-TMAEtOH, RefluxPolyhydroquinoline94

Table based on data from a study on multifunctional organocatalysts. nih.gov

Computational Design and Prediction of Novel Derivatives

Computational chemistry provides powerful tools for accelerating the discovery of new molecules with desired properties, reducing the need for extensive trial-and-error synthesis. In silico methods have been successfully used to optimize inhibitor series and model complex biological interactions. acs.orgaacrjournals.org

Future research should leverage computational approaches to:

Virtual Screening: Create large virtual libraries of this compound derivatives and use molecular docking to screen them against biological targets, such as enzymes or receptors. This can identify promising candidates for development as therapeutic agents. A 2,4-dichloro substituted phenyl ring was found to be a potent feature in an inhibitor for the SARS-CoV-2 main protease. acs.org

Property Prediction with DFT: Employ Density Functional Theory (DFT) to calculate the electronic, optical, and spectroscopic properties of novel derivatives. This can guide the design of molecules for specific applications in materials science, such as organic light-emitting diodes (OLEDs) or nonlinear optics.

Reaction Mechanism Elucidation: Use computational modeling to study the mechanisms of known and potential reactions, which can help in optimizing reaction conditions and predicting the feasibility of unconventional transformations.

Sustainable and Biocatalytic Approaches to Synthesis and Transformation

The principles of green chemistry encourage the use of renewable resources, environmentally benign solvents, and energy-efficient processes. researchgate.net Biocatalysis, in particular, offers exquisite selectivity under mild reaction conditions. researchgate.net

Unexplored avenues in this area include:

Enzymatic Synthesis: Identifying or engineering enzymes (e.g., from the oxidoreductase family) that can catalyze the synthesis of this compound from a suitable precursor or its conversion into high-value chiral products like alcohols or amines.

Green Solvents and Catalysts: Developing synthetic routes that utilize water or other environmentally friendly solvents. The use of biodegradable catalysts, such as modified chitosan, has already shown promise in reactions involving this aldehyde. nih.gov

Energy-Efficient Methods: Exploring the use of alternative energy sources like ultrasound (sonochemistry) or microwaves to drive reactions. These methods can often reduce reaction times, increase yields, and lower energy consumption compared to conventional heating. researchgate.netnih.gov An example of a green synthetic method is the electrolytic synthesis of benzaldehydes, which allows for the recycling of reagents. google.com

Q & A

Basic: What are the standard synthetic routes for 2,4-Dichloro-5-methylbenzaldehyde, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via nucleophilic aromatic substitution or condensation reactions. For example, substituted benzaldehydes are often prepared by refluxing precursors like 4-amino-triazoles with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid as a catalyst). Reaction optimization involves adjusting reflux duration (typically 4–6 hours), solvent polarity, and stoichiometric ratios of reactants to improve yield . Parallel methods for related halogenated benzaldehydes suggest using sodium hypochlorite or hydrochloric acid in water/dioxane mixtures to control regioselectivity .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : To confirm substitution patterns and purity.
  • X-ray Crystallography : For absolute structural determination. SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, especially for resolving twinned or high-symmetry crystals . ORTEP-III is recommended for visualizing thermal ellipsoids and hydrogen-bonding networks .
  • IR Spectroscopy : To identify functional groups (e.g., aldehyde C=O stretch near 1700 cm⁻¹), as demonstrated for analogs like 5-chloro-2-hydroxybenzaldehyde .

Advanced: How do steric and electronic effects of the 2,4-dichloro and 5-methyl substituents influence reactivity in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing chloro groups at positions 2 and 4 deactivate the aromatic ring, directing electrophilic attacks to the para position relative to the methyl group. Steric hindrance from the methyl group may slow reactions at position 5. Comparative studies with analogs (e.g., 5-fluorobenzaldehyde derivatives) suggest using Pd-catalyzed couplings under mild conditions (e.g., Suzuki-Miyaura) to avoid dehalogenation . Computational modeling (DFT) can predict reactive sites and optimize catalyst selection.

Advanced: What strategies resolve contradictions in crystallographic data for halogenated benzaldehydes?

Methodological Answer:
Data conflicts often arise from disordered structures or pseudo-symmetry. To address this:

  • Use high-resolution data (≤ 0.8 Å) and twin refinement in SHELXL to model disorder .
  • Validate hydrogen-bonding networks via Hirshfeld surface analysis.
  • Cross-check with spectroscopic data (e.g., NMR coupling constants) to confirm substituent orientations .

Advanced: How can this compound serve as a precursor in medicinal chemistry?

Methodological Answer:
The compound’s aldehyde group enables condensation reactions to generate Schiff bases or heterocycles (e.g., triazoles, thiadiazines) with bioactive potential. For example, analogs like 4-amino-5-chloro-2-methoxybenzoic acid derivatives have been explored as dopamine D2 and serotonin 5-HT3 receptor antagonists . Structure-activity relationship (SAR) studies require systematic variation of substituents and in vitro binding assays to identify pharmacophores.

Advanced: What challenges arise in quantifying trace impurities in this compound, and how are they mitigated?

Methodological Answer:
Halogenated byproducts (e.g., polychlorinated isomers) can co-elute during HPLC analysis. Solutions include:

  • LC-MS/MS : Using a C18 column with a methanol/water gradient and tandem mass spectrometry for selective ion monitoring.
  • Preparative TLC : To isolate impurities for NMR characterization, as described for 4-hydroxybenzaldehyde analogs .
  • Standard Addition Method : To correct matrix effects in quantitative assays .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
  • Emergency measures: Flush eyes with water for 15 minutes; wash skin with soap and water.
  • Store in airtight containers away from oxidizers, as halogenated aldehydes may decompose exothermically .

Advanced: How does the crystal packing of this compound compare to its analogs?

Methodological Answer:
The methyl and chloro substituents influence packing via van der Waals interactions and halogen bonding. For example, 5-chloro-2-hydroxybenzaldehyde forms intramolecular hydrogen bonds (O-H⋯O), while its methylated analog may exhibit C-H⋯Cl interactions. Lattice energy calculations (e.g., PIXEL method) and Hirshfeld surface analysis quantify these interactions .

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